molecular formula C14H11ClO2 B6319885 (2E)-3-(4-Chlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one CAS No. 885224-69-1

(2E)-3-(4-Chlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one

Cat. No.: B6319885
CAS No.: 885224-69-1
M. Wt: 246.69 g/mol
InChI Key: JDYKOSMIPJOGOL-VMPITWQZSA-N
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Description

(2E)-3-(4-Chlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure features a 4-chlorophenyl group at the β-position and a 5-methyl-substituted furan ring at the α-position. This compound belongs to a class of molecules widely studied for their nonlinear optical properties, antifungal activity, and structural versatility . The presence of electron-withdrawing (chlorine) and electron-donating (methyl-furan) substituents influences its electronic distribution, making it a candidate for comparative studies with related chalcones.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-10-2-9-14(17-10)13(16)8-5-11-3-6-12(15)7-4-11/h2-9H,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYKOSMIPJOGOL-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and General Procedure

The Claisen-Schmidt condensation is the most widely employed method for synthesizing chalcone derivatives, including (2E)-3-(4-Chlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one . This base-catalyzed reaction involves the condensation of an acetophenone derivative (2-acetyl-5-methylfuran) with a substituted benzaldehyde (4-chlorobenzaldehyde) to form the α,β-unsaturated ketone backbone.

The reaction proceeds via the following steps:

  • Deprotonation : The base (e.g., aqueous potassium hydroxide) abstracts a proton from the α-carbon of 2-acetyl-5-methylfuran, forming an enolate ion.

  • Nucleophilic Attack : The enolate attacks the carbonyl carbon of 4-chlorobenzaldehyde, leading to a β-hydroxy ketone intermediate.

  • Dehydration : Elimination of water results in the formation of the conjugated enone system.

Experimental Conditions and Yield Optimization

Key parameters influencing the reaction include:

ParameterOptimal ValueImpact on Yield
Base Concentration 3 equivalents of KOHMaximizes enolate formation
Solvent EthanolEnhances solubility of reactants
Reaction Time 24 hours (room temperature)Ensures complete dehydration
Purification Silica gel chromatography (hexane/ethyl acetate)Achieves >95% purity

Under conventional conditions, the reaction yields 78% of the target compound. Prolonged stirring at room temperature is critical to avoid side products such as diastereomers or oligomers.

Microwave-Assisted Synthesis

Advantages Over Conventional Methods

Microwave irradiation significantly enhances the reaction efficiency through rapid, uniform heating. For (2E)-3-(4-Chlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one , this method reduces the reaction time from 24 hours to 4–6 minutes while increasing the yield to 86% .

Procedure and Optimization

The microwave-assisted protocol involves:

  • Reagent Mixing : Equimolar quantities of 2-acetyl-5-methylfuran (1.0 mmol) and 4-chlorobenzaldehyde (1.0 mmol) are dissolved in ethanol.

  • Base Addition : Aqueous KOH (3.0 mmol) is added to the mixture.

  • Irradiation : The solution is subjected to microwave irradiation at 180 W and 80°C for 4–6 minutes.

Key Advantages :

  • Energy efficiency due to direct molecular heating.

  • Reduced formation of byproducts (e.g., <5% dimerization).

Comparative Analysis of Synthetic Methods

The table below contrasts conventional and microwave-assisted approaches:

ParameterConventional MethodMicrowave Method
Reaction Time 24 hours4–6 minutes
Yield 78%86%
Energy Consumption High (continuous stirring)Low (focused irradiation)
Byproduct Formation 10–15%<5%
Scalability Suitable for batch processingLimited to small-scale synthesis

Microwave synthesis is superior for laboratory-scale production, whereas conventional methods remain viable for industrial applications due to established infrastructure.

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol/water mixtures yield crystals with 92–95% purity.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (7:3) achieves >98% purity.

Spectroscopic Validation

  • IR Spectroscopy : Strong absorption at 1651 cm⁻¹ confirms the carbonyl group.

  • ¹H NMR : Characteristic doublets at δ 7.40 (J = 16 Hz) and δ 8.10 (J = 16.4 Hz) verify the trans-configuration of the α,β-unsaturated system.

Industrial-Scale Considerations

For large-scale production, the conventional Claisen-Schmidt method is preferred due to:

  • Compatibility with existing reactor setups.

  • Lower capital costs compared to microwave systems.

  • Batch processing capabilities (up to 100 kg per batch) .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-Chlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

(2E)-3-(4-Chlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2E)-3-(4-Chlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons with Analogous Compounds

Substituent Effects on Molecular Geometry

  • Target Compound vs. (E)-3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one :
    The substitution of 2-furyl with 5-methylfuran introduces steric and electronic changes. Crystallographic data show that the methyl group in the target compound increases torsional angles between the furan and central chalcone backbone (≈15° deviation from coplanarity) compared to the unsubstituted furan analog .
  • Comparison with (2E)-1-(5-Bromothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one :
    Replacing furan with thiophene (as in ) enhances conjugation due to sulfur’s higher polarizability, leading to shorter C=O bond lengths (1.21 Å vs. 1.23 Å in the target compound) .
Table 1: Structural Parameters of Selected Chalcones
Compound C=O Bond Length (Å) Dihedral Angle (°) Substituent Effects
Target Compound 1.23 12.5 5-Methylfuran increases steric bulk
(E)-3-(4-Chlorophenyl)-1-(2-furyl)… 1.22 8.2 Planar furan enhances conjugation
(2E)-1-(5-Bromothiophen-2-yl)-3-(4-Cl) 1.21 10.7 Thiophene improves electron delocalization
(E)-1-(4-Fluorophenyl)-3-phenyl… 1.24 7.1–56.3 Fluorine induces dipole moments

Electronic Properties and Spectroscopic Behavior

  • DFT and Spectroscopic Analysis: The target compound’s UV-Vis absorption (λmax ≈ 340 nm in methanol) aligns with derivatives like (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)prop-2-en-1-one (λmax = 335 nm), indicating similar π→π* transitions. However, the 5-methylfuran group slightly red-shifts absorption due to extended conjugation .
  • Hirshfeld Surface Analysis :
    Compared to (2E)-1-phenyl-3-(1H-pyrrol-2-yl)propen-1-one, the target compound exhibits stronger C–H···O interactions (14% vs. 9% surface contacts), attributed to the methyl group’s steric guidance of crystal packing .

Antifungal and Antimicrobial Potency

  • Activity Against Trichophyton rubrum: The target compound’s 5-methylfuran moiety contributes to moderate antifungal activity (MIC ≈ 0.5 µg/mL), whereas analogs like (2E)-1-(4’-aminophenyl)-3-furan-2-yl-prop-2-en-1-one () show higher potency (MIC = 0.07 µg/mL), likely due to the para-amino group enhancing membrane permeability .
  • Role of Halogen Substituents :
    Chlorine at the 4-position (as in the target compound) improves bioactivity compared to fluorine analogs. For example, (E)-3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one exhibits 30% lower inhibition in Candida assays due to reduced lipophilicity .

Q & A

Basic: What are the standard synthesis protocols for (2E)-3-(4-Chlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one, and how do reaction conditions influence yield?

The compound is synthesized via Claisen-Schmidt condensation between 5-methylfuran-2-carbaldehyde and 4-chloroacetophenone under alkaline conditions (e.g., KOH/ethanol). Reaction parameters like temperature (0–50°C), solvent polarity (ethanol or methanol), and catalyst loading significantly affect yield and purity. For example, lower temperatures (0–5°C) minimize side reactions, while ethanol enhances solubility of intermediates . Post-synthesis purification via recrystallization or column chromatography is critical for isolating the (E)-isomer, which dominates due to thermodynamic stability of the α,β-unsaturated system .

Advanced: How can contradictory data in the compound’s biological activity (e.g., antimicrobial vs. cytotoxic effects) be systematically resolved?

Discrepancies may arise from assay variability (e.g., bacterial strain differences) or concentration-dependent effects. To address this:

  • Standardize assays : Use CLSI/MIC protocols for antimicrobial testing and MTT assays for cytotoxicity, ensuring consistent cell lines (e.g., HepG2 for liver toxicity) .
  • Structure-activity relationship (SAR) analysis : Compare analogs (e.g., 4-chloro vs. 2-chloro substitution) to isolate substituent-specific effects .
  • Computational docking : Model interactions with targets like DNA gyrase or tubulin to identify binding modes that explain dual activity .

Basic: What analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy : Confirms regiochemistry (e.g., E-configuration via J = 15–16 Hz for vinyl protons) and substituent positions .
  • IR spectroscopy : Detects α,β-unsaturated carbonyl (C=O stretch ~1650 cm⁻¹) and aromatic C-Cl (750 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 275.0478 for C₁₄H₁₁ClO₂) .
  • X-ray crystallography : Resolves 3D conformation and π-π stacking interactions (e.g., dihedral angles between chlorophenyl and furan rings) .

Advanced: What strategies optimize the compound’s synthesis for scalability without compromising enantiomeric purity?

  • Continuous flow chemistry : Reduces reaction time and improves heat transfer, minimizing byproducts like (Z)-isomers .
  • Microwave-assisted synthesis : Enhances reaction efficiency (e.g., 80% yield in 30 mins vs. 3 hours conventionally) .
  • Green solvents : Replace ethanol with cyclopentyl methyl ether (CPME) to improve recyclability and reduce waste .

Basic: How does the α,β-unsaturated ketone moiety influence the compound’s reactivity?

The conjugated system enables:

  • Electrophilic additions : Reacts with nucleophiles (e.g., Grignard reagents) at the β-carbon .
  • Redox reactions : Catalytic hydrogenation saturates the double bond to yield 1,3-diarylpropan-1-one, while oxidation forms epoxides or hydroxylated derivatives .
  • Diels-Alder reactivity : Acts as a dienophile in cycloadditions to generate polycyclic scaffolds .

Advanced: What structural features drive its selectivity for biological targets (e.g., kinases vs. GPCRs)?

  • Chlorophenyl group : Enhances lipophilicity (logP ~3.2) and fits hydrophobic pockets in kinase ATP-binding sites .
  • Methylfuran moiety : Participates in hydrogen bonding with residues like Asp86 in COX-2 .
  • Planarity : The conjugated system aligns with flat binding sites in DNA intercalation (e.g., topoisomerase II inhibition) .

Basic: What storage conditions ensure long-term stability of the compound?

Store at −20°C in amber vials under inert gas (N₂/Ar) to prevent:

  • Photodegradation : UV exposure isomerizes the E-configuration .
  • Hydrolysis : Moisture degrades the enone system; use desiccants like silica gel .
  • Oxidation : Add antioxidants (e.g., BHT) at 0.1% w/w .

Advanced: How can computational methods predict the compound’s pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME estimate moderate bioavailability (F ≈ 50%) due to high logP, suggesting formulation with cyclodextrins for solubility .
  • Molecular dynamics (MD) simulations : Model blood-brain barrier penetration; results indicate limited CNS uptake (PS ≈ 0.05 cm/s) due to P-glycoprotein efflux .
  • QSAR models : Correlate substituent electronegativity (e.g., Cl vs. F) with metabolic half-life (t₁/₂ ~2.5 hours in human microsomes) .

Basic: What are the key spectral benchmarks for quality control?

  • ¹H NMR (CDCl₃) : δ 7.85 (d, J = 15.6 Hz, 1H, CH=CO), 7.45–7.30 (m, 4H, Ar-Cl), 6.70 (d, J = 3.2 Hz, 1H, furan-H), 2.45 (s, 3H, CH₃) .
  • ¹³C NMR : δ 190.1 (C=O), 152.3 (furan-C2), 135.8 (C-Cl), 123.5 (CH=CO) .

Advanced: What mechanistic insights explain its dual role as an antioxidant and pro-oxidant?

  • Antioxidant activity : Scavenges ROS via H-atom transfer from the enone system (BDE ≈ 85 kcal/mol) .
  • Pro-oxidant effects : Chelates Fe²⁺, generating hydroxyl radicals via Fenton reactions in cancer cells .
  • Concentration dependency : Below 10 μM, acts as antioxidant; above 50 μM, induces oxidative stress .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(4-Chlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-3-(4-Chlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one

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